molecular formula C11H10FNO2 B12344159 6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one

6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one

Cat. No.: B12344159
M. Wt: 207.20 g/mol
InChI Key: MWEUHLHCPFTELA-UHFFFAOYSA-N
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Description

6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one is a heterocyclic compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, particularly their antibacterial properties. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is fluorinated and methoxylated.

    Cyclization: The fluorinated and methoxylated aniline undergoes cyclization to form the quinoline core.

    Oxidation: The resulting intermediate is oxidized to introduce the ketone functionality at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds share the quinoline core and fluorine substitution but differ in other functional groups.

    7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial properties, this compound has a different substitution pattern compared to 6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one.

Uniqueness

The unique combination of fluorine and methoxy groups in this compound enhances its biological activity and chemical stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

6-fluoro-7-methoxy-2-methyl-6H-quinolin-4-one

InChI

InChI=1S/C11H10FNO2/c1-6-3-10(14)7-4-8(12)11(15-2)5-9(7)13-6/h3-5,8H,1-2H3

InChI Key

MWEUHLHCPFTELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(C(=CC2=N1)OC)F

Origin of Product

United States

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